2-Ethyl-5-(trifluoromethyl)benzenamine

説明

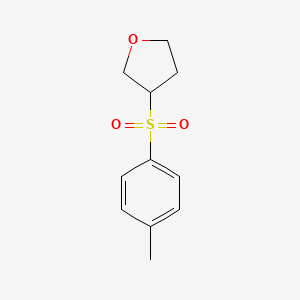

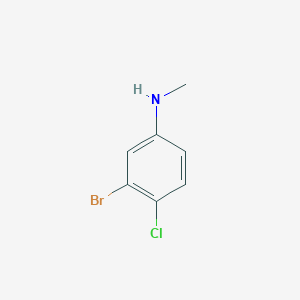

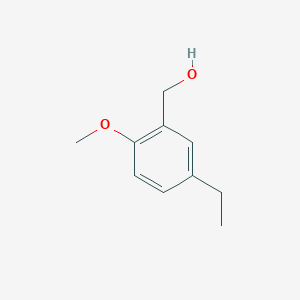

2-Ethyl-5-(trifluoromethyl)benzenamine is a chemical compound with the molecular formula C9H10F3N . It is also known as 2-ethyl-5-(trifluoromethyl)aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 189.18 . It is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用

Electroanalytical Method Development

A study by Thriveni et al. (2009) developed an electroanalytical method for the determination of herbicides ethalfluralin and methalpropalin, which contain the trifluoromethyl benzenamine structure. This method uses differential pulse adsorptive stripping voltammetry on a hanging mercury drop electrode, showing effectiveness in environmental matrices analysis. The optimal conditions for adsorption and the linear range for detection highlight the method's precision and reliability in trace analysis of these compounds in environmental samples (Thriveni, Kumar, Lee, & Sreedhar, 2009).

Environmental Degradation Studies

Research by Klupinski and Chin (2003) focused on the abiotic degradation of trifluralin, a compound closely related to 2-Ethyl-5-(trifluoromethyl)benzenamine, in reducing environments. The study elucidated specific abiotic transformations trifluralin may undergo, including reduction, dealkylation, and cyclization processes. This research provides valuable insights into the environmental fate of such compounds, offering a basis for assessing and mitigating potential toxic risks to aquatic organisms (Klupinski & Chin, 2003).

Herbicide Biodegradation Enhancement

A study by Moorman et al. (2001) investigated the use of organic amendments to enhance the biodegradation of trifluralin in contaminated soils. The research demonstrated how various organic materials could stimulate the microbial degradation of pesticides, including trifluralin. This approach is critical for bioremediation strategies, emphasizing sustainable practices to mitigate pesticide contamination in agricultural settings (Moorman, Cowan, Arthur, & Coats, 2001).

Analytical Determination and Leaching Studies

Garimella, Stearman, and Wells (2000) developed efficient analytical methods for the determination of trifluralin, showcasing the importance of accurate analytical procedures to understand the fate and transport of such chemicals in the environment. Their work underscores the significance of method development for environmental monitoring and risk assessment of herbicides (Garimella, Stearman, & Wells, 2000).

Safety and Hazards

2-Ethyl-5-(trifluoromethyl)benzenamine is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

2-ethyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJQDGQMSMYUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)